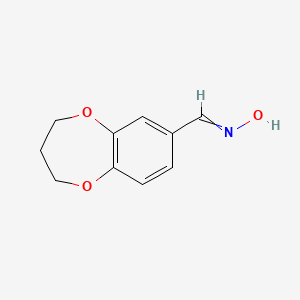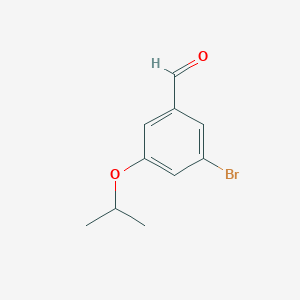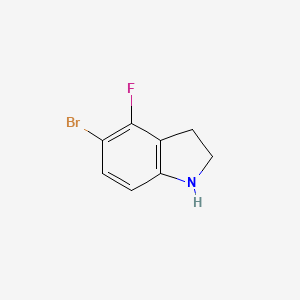
5-Bromo-4-fluoroindoline
Overview
Description
5-Bromo-4-fluoroindoline (5-Br-4-F-Indoline) is an organic compound that belongs to the class of indolines. It is a common building block for organic synthesis and has been used in a variety of scientific research applications. 5-Br-4-F-Indoline is a versatile compound that can be used in both laboratory and industrial processes.
Scientific Research Applications
Synthesis and Biological Activities
5-Bromo-4-fluoroindoline has been utilized in the synthesis of various compounds with potential biological activities. For example, it served as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These synthesized compounds were found to possess significant broad antibacterial activity against both gram‐positive and gram‐negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Synthesis of Quinolones
5-Bromo-4-fluoroindoline was also involved in the synthesis of 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which exhibited excellent Gram-positive and Gram-negative antibacterial activity. This includes activity against quinolone-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, demonstrating its potential in the development of new antibacterial agents (Hayashi et al., 2002).
High-Performance Liquid Chromatography (HPLC) Applications
In the field of analytical chemistry, 5-Bromo-4-fluoroindoline was used as an internal standard in the development of a new HPLC method. This method aims to determine 5-fluorouracil and its metabolites in the plasma of cancer patients, showcasing its utility in improving the accuracy of drug monitoring and pharmacokinetic studies (Casale et al., 2002).
Drug Discovery and Synthesis Optimization
5-Bromo-4-fluoroindoline is a key intermediate in drug discoveries. Its synthesis was optimized in a study by reducing isolation processes and improving overall yield, which is crucial for the quick supply of this compound to medicinal laboratories. This demonstrates its role in streamlining drug discovery processes (Nishimura & Saitoh, 2016).
Cytotoxicity Studies
It has also been used in the synthesis of tetrazoloquinazolines, which were evaluated for in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Some derivatives exhibited significant cytotoxicity, indicating the potential of 5-Bromo-4-fluoroindoline-derived compounds in cancer research (Mphahlele et al., 2017).
Radioactive Compound Synthesis
In nuclear medicine research, 5-Bromo-4-fluoroindoline derivatives were synthesized for investigating their tissue distribution in tumor-bearing mice. This research aids in understanding the potential of these compounds in diagnostic imaging and therapy (Mercer et al., 1989).
Synthesis of Polyhaloadamantanes
5-Bromo-4-fluoroindoline was also part of the synthesis of polyhaloadamantanes, demonstrating its utility in the creation of new molecules with potential applications in medicinal chemistry (Schreiner et al., 2002).
properties
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNWZXFHIIJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoroindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



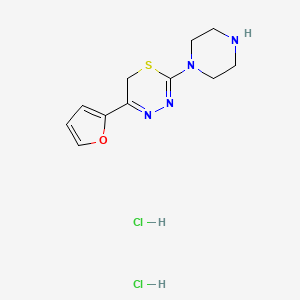
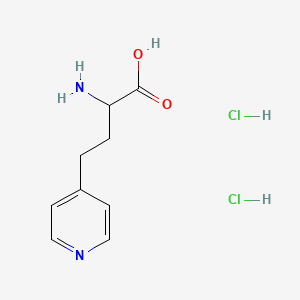
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
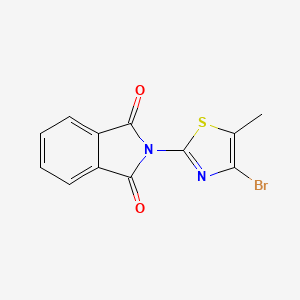
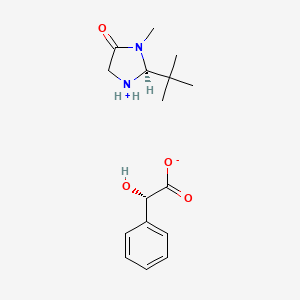
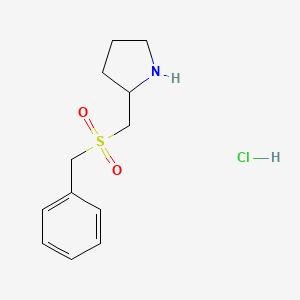
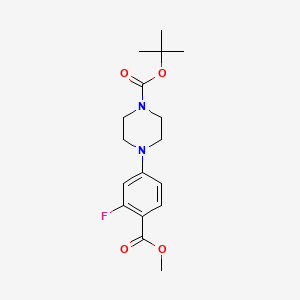
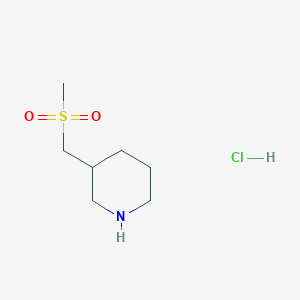
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
